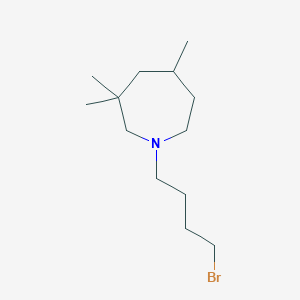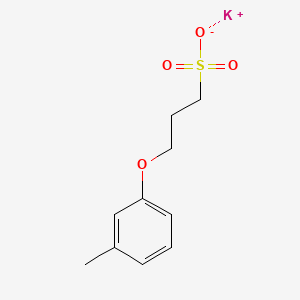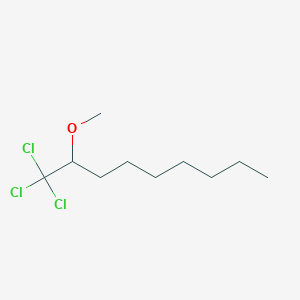
Butyl 2-cyano-3-ethoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-cyano-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C10H15NO3 It is an ester derivative that contains a butyl group, a cyano group, and an ethoxy group attached to a prop-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyano-3-ethoxyprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: this compound yields butyl 2-cyano-3-hydroxypropanoate and ethanol.
Reduction: The reduction of the cyano group results in the formation of butyl 2-amino-3-ethoxyprop-2-enoate.
Applications De Recherche Scientifique
Butyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of butyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions can modulate biological pathways and enzyme activities, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-3-ethoxyprop-2-enoate
- Methyl 2-cyano-3-ethoxyprop-2-enoate
- Propyl 2-cyano-3-ethoxyprop-2-enoate
Uniqueness
Butyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The butyl group provides hydrophobic character, while the cyano and ethoxy groups offer sites for further chemical modification.
Propriétés
Numéro CAS |
80677-63-0 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
butyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-14-10(12)9(7-11)8-13-4-2/h8H,3-6H2,1-2H3 |
Clé InChI |
IQQTWLOKGBCCHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=COCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


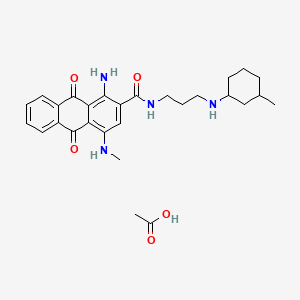



![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

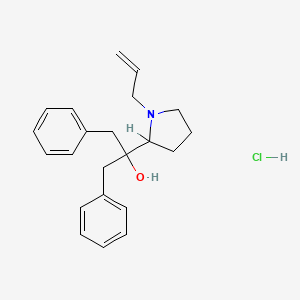

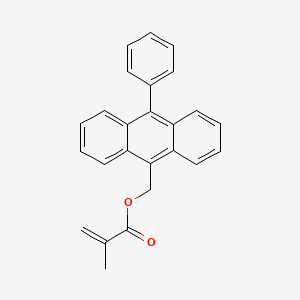
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

